molecular formula C14H11NO B230215 1-allylbenzo[cd]indol-2(1H)-one

1-allylbenzo[cd]indol-2(1H)-one

Cat. No. B230215
M. Wt: 209.24 g/mol
InChI Key: NMHQHMZVKWYGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allylbenzo[cd]indol-2(1H)-one, also known as ABIO, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. ABIO has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-allylbenzo[cd]indol-2(1H)-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 1-allylbenzo[cd]indol-2(1H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the death of cancer cells. 1-allylbenzo[cd]indol-2(1H)-one has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects:
1-allylbenzo[cd]indol-2(1H)-one has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-allylbenzo[cd]indol-2(1H)-one has also been found to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. Additionally, 1-allylbenzo[cd]indol-2(1H)-one has been found to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

1-allylbenzo[cd]indol-2(1H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 1-allylbenzo[cd]indol-2(1H)-one has a wide range of biological activities, which makes it useful for studying various biological processes. However, there are also limitations to using 1-allylbenzo[cd]indol-2(1H)-one in lab experiments. It is a synthetic compound, which means that its effects may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of 1-allylbenzo[cd]indol-2(1H)-one is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-allylbenzo[cd]indol-2(1H)-one. One area of research is to further investigate the mechanism of action of 1-allylbenzo[cd]indol-2(1H)-one. Understanding how 1-allylbenzo[cd]indol-2(1H)-one works at the molecular level could lead to the development of more effective treatments for cancer and inflammation. Another area of research is to investigate the potential of 1-allylbenzo[cd]indol-2(1H)-one as a treatment for viral infections. Finally, researchers could investigate the potential of 1-allylbenzo[cd]indol-2(1H)-one as a lead compound for the development of new drugs with anti-tumor, anti-inflammatory, and anti-viral properties.
Conclusion:
In conclusion, 1-allylbenzo[cd]indol-2(1H)-one is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. 1-allylbenzo[cd]indol-2(1H)-one has a wide range of biochemical and physiological effects, including inducing apoptosis in cancer cells and reducing inflammation. While there are limitations to using 1-allylbenzo[cd]indol-2(1H)-one in lab experiments, it has several advantages, including its synthetic nature and wide range of biological activities. Future research on 1-allylbenzo[cd]indol-2(1H)-one could lead to the development of new treatments for cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 1-allylbenzo[cd]indol-2(1H)-one involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with allylamine to form 2-nitro-1-(prop-2-en-1-yl)benzene. This compound is then reduced with iron powder to form 1-(prop-2-en-1-yl)benzene. Finally, the benzene ring is cyclized using a palladium-catalyzed reaction to form 1-allylbenzo[cd]indol-2(1H)-one.

Scientific Research Applications

1-allylbenzo[cd]indol-2(1H)-one has been widely used in scientific research due to its unique properties. It has been found to have anti-tumor properties and has been used to study the mechanisms of cancer cell death. 1-allylbenzo[cd]indol-2(1H)-one has also been found to have anti-inflammatory properties and has been used to study the mechanisms of inflammation. Additionally, 1-allylbenzo[cd]indol-2(1H)-one has been found to have anti-viral properties and has been used to study the mechanisms of viral infection.

properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-prop-2-enylbenzo[cd]indol-2-one

InChI

InChI=1S/C14H11NO/c1-2-9-15-12-8-4-6-10-5-3-7-11(13(10)12)14(15)16/h2-8H,1,9H2

InChI Key

NMHQHMZVKWYGNQ-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

C=CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.